molecular formula C19H16FN3O5 B2873248 N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide CAS No. 2224302-16-1

N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide

Cat. No.: B2873248
CAS No.: 2224302-16-1
M. Wt: 385.351
InChI Key: NYSJBGFOVAYLTL-UHFFFAOYSA-N
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Description

N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the fluoro and ethyl groups.

The next step involves the formation of the acetamide linkage. This can be achieved by reacting the indole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while reduction of the nitro group can yield amino derivatives .

Scientific Research Applications

N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, which can modulate neurotransmitter activity. Additionally, the compound’s functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with similar structural features but different functional groups.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    5-Fluoroindole:

Uniqueness

N-[2-(6-Fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and lipophilicity, while the formyl and nitro groups provide additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-2-(4-formyl-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O5/c20-14-2-3-15-13(9-22-16(15)8-14)5-6-21-19(25)11-28-18-4-1-12(10-24)7-17(18)23(26)27/h1-4,7-10,22H,5-6,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSJBGFOVAYLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(=O)NCCC2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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